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Compound of Interest

Compound Name:
3,3,4,4,5,5,6,6,6-Nonafluorohexyl

nitrate

CAS No.: 34839-44-6

Cat. No.: B12666314

Get Quote

Executive Summary
This guide provides a rigorous analysis of perfluoroalkyl nitrates (PFANs), a specialized class

of energetic materials characterized by the coupling of a high-density perfluoroalkyl tail (

) with a nitroxy (

) explosophore. Unlike conventional CHNO explosives (e.g., TNT, RDX), PFANs—exemplified
by 2,2,2-Trifluoroethyl Nitrate (TFEN)—exhibit a unique trade-off: the fluorocarbon chain acts
as a thermodynamic heat sink due to the stability of C-F bonds, yet it significantly enhances
density and lipophilicity.

This document serves two distinct scientific communities:

Energetic Materials Sector: Evaluating PFANs as energetic plasticizers and high-density

oxidizers for propellant formulations.

Pharmaceutical Sector: Investigating PFANs as lipophilic Nitric Oxide (NO) donors with

enhanced membrane permeability.
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Molecular Architecture & Thermodynamic Theory
The energetic performance of PFANs is governed by the interplay between the electron-

withdrawing perfluoroalkyl group and the nitrate ester.

2.1 The Fluorine Effect on Energetics
In standard energetic materials, performance is driven by the rapid oxidation of the carbon

backbone. In PFANs, the carbon backbone is already partially oxidized (fluorinated).

Density Advantage: The high atomic mass of fluorine (19 g/mol ) vs. hydrogen (1 g/mol )

increases the crystal/liquid density (

), a critical parameter for detonation pressure (

).

Enthalpic Penalty: The C-F bond is extremely stable (~485 kJ/mol). During detonation, these

bonds rarely break to form new products, meaning the

chain acts as "energetic dead weight" or a binder rather than a fuel source.

Oxygen Balance (OB): The presence of fluorine improves the effective oxygen balance

relative to alkyl nitrates, as the carbon atoms bonded to fluorine do not require oxygen from

the nitrate group to fully oxidize.

2.2 Comparative Physicochemical Data
Table 1: Comparison of TFEN against standard nitrate esters.
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Property Ethyl Nitrate (EN)
2,2,2-Trifluoroethyl
Nitrate (TFEN)

Nitroglycerin (NG)

Formula

Molar Mass 91.07 g/mol 145.04 g/mol 227.09 g/mol

Density 1.10 g/cm³ ~1.35 g/cm³ 1.60 g/cm³

Oxygen Balance -61.5%
-33.1% (corrected for

F)
+3.5%

Physical State Volatile Liquid Volatile Liquid Oily Liquid

Primary Use Fuel Additive Energetic Plasticizer
High Explosive /

Vasodilator

Synthesis Protocol: 2,2,2-Trifluoroethyl Nitrate (TFEN)
Safety Warning:Nitration reactions are highly exothermic and prone to thermal runaway. This

protocol must be performed in a blast-shielded fume hood.

3.1 Reaction Mechanism
The synthesis utilizes a standard mixed-acid nitration or acetyl nitrate pathway. The electron-

withdrawing

group reduces the nucleophilicity of the hydroxyl oxygen, requiring a potent nitrating agent.

2,2,2-Trifluoroethanol
(TFEA)

Protonated Intermediate
[CF3CH2-OH-NO2]+

 Nucleophilic Attack 

Acetyl Nitrate
(Ac2O + HNO3)

 NO2+ Donor 
2,2,2-Trifluoroethyl Nitrate

(TFEN)
 -H+ (Deprotonation) 

Click to download full resolution via product page

Figure 1: Synthesis pathway via acetyl nitrate nitration.

3.2 Step-by-Step Methodology
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Reagent Preparation:

Cool Acetic Anhydride (20 mL) to 0°C in a jacketed reactor.

Dropwise add Fuming Nitric Acid (98%, 5 mL), maintaining temp < 5°C. This forms the

active nitrating species, acetyl nitrate.

Addition:

Add 2,2,2-Trifluoroethanol (0.05 mol) dropwise to the mixture.

Critical Control Point: The reaction is less exothermic than non-fluorinated alcohols due to

lower reactivity, but temperature must not exceed 10°C to prevent oxidative side reactions.

Quenching & Work-up:

Stir for 30 minutes at 0°C.

Pour mixture over 50g crushed ice.

The dense organic layer (TFEN) will separate at the bottom.

Purification:

Wash the organic layer with 5% NaHCO₃ (to remove acid) and then brine.

Dry over anhydrous MgSO₄.

Validation: Verify purity via FTIR (Look for -ONO₂ stretch at 1650 cm⁻¹ and 1280 cm⁻¹).

Energetic Characterization & Decomposition
4.1 Thermal Stability
PFANs generally exhibit lower thermal stability than their non-fluorinated counterparts due to

the inductive effect of the

group, which can weaken the

bond scission energy.
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Decomposition Onset: Typically 140°C - 160°C (DSC exotherm).

Mechanism: Homolytic cleavage of the O-N bond is the rate-determining step (RDS).

TFEN
(Ground State)

Transition State
[R-O ... NO2]‡

 Heat (ΔH‡)

Radical Pair
(Rf-CH2-O• + •NO2)

 Homolysis

Final Gases
(CO2, NO, HF, COF2)

 Oxidation/Scission

Click to download full resolution via product page

Figure 2: Thermal decomposition pathway initiated by O-NO2 homolysis.

4.2 Performance Metrics (Theoretical)
Using the Kamlet-Jacobs approximation for detonation velocity (

):

Where:

= Density (High in PFANs)

= Moles of gas per gram (Lower in PFANs due to heavy F atoms)
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= Heat of detonation (Lower in PFANs)

Result: PFANs are rarely used as primary explosives. Their utility lies in propellants, where they

serve as energetic plasticizers that increase density without making the formulation overly

sensitive.

Biomedical Application: Lipophilic NO Donors
While "energetic" usually implies explosives, the thermodynamic instability of the nitrate ester is

also the mechanism of action for vasodilation drugs.

The Problem: Standard organic nitrates (like GTN) suffer from tolerance issues and specific

solubility profiles.

The PFAN Solution:

Enhanced Lipophilicity: The

group significantly increases the partition coefficient (LogP). This allows PFANs to
penetrate lipid bilayers (cell membranes, blood-brain barrier) more effectively than alkyl
nitrates.

Bio-activation: The release of NO follows the same metabolic pathway (likely ALDH2 or

thiol-dependent reduction), but the rate is modulated by the electron-withdrawing fluorine,

potentially offering a "slow-release" profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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